(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dronedarone[1][2]. Dronedarone is an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter[1][2]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this benzofuran derivative.
Chemical and Physical Properties
A summary of the known physical and chemical properties of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone and its closely related demethylated analogue is presented below. The methoxy derivative exhibits lower polarity compared to its hydroxyl counterpart[1].
| Property | Value | Source |
| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | [3] |
| Synonyms | 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | [3] |
| CAS Number | 141627-42-1 | [3] |
| Molecular Formula | C₂₀H₁₉NO₅ | [3][4] |
| Molecular Weight | 353.37 g/mol | [4][5] |
| Boiling Point | 537.7 °C at 760 mmHg | [4] |
| Appearance | Off-white crystalline powder | [6] |
| Solubility | Slightly soluble in chloroform and methanol.[2] | [2] |
| Storage | Room temperature, dry and sealed.[4] Can also be stored at -20°C.[5] | [4][5] |
Note: Some physical properties, such as the melting point, are more readily available for the demethylated analogue, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS: 141645-16-1), which is reported to have a melting point of 129-131°C[2].
Synthesis
The primary route for the synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane[1].
Synthetic Workflow
Caption: Synthetic workflow for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
Experimental Protocols
Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
A typical experimental procedure involves the slow addition of a solution of 4-methoxybenzoyl chloride to a cooled (0-5 °C) suspension of 2-butyl-5-nitrobenzofuran and aluminum chloride in dichloromethane[1]. The reaction mixture is stirred at this temperature until completion, which can be monitored by thin-layer chromatography (TLC)[1]. Upon completion, the reaction is quenched, and the product is extracted. Purification is generally achieved through recrystallization, for instance, from isopropanol, to yield the final product[1].
Analytical Characterization
The structural elucidation and purity assessment of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone are performed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons are expected in the range of δ 6.8–8.2 ppm. Signals corresponding to the butyl group and the methoxy group protons would also be present. |
| ¹³C NMR | The carbonyl carbon is anticipated to appear around δ 190 ppm. |
| FT-IR | A characteristic C=O stretching vibration is expected around 1650 cm⁻¹. The asymmetric stretching of the nitro group (NO₂) would likely be observed near 1520 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (353.37 g/mol ) would confirm its identity. |
Biological Activity
There is currently no substantial evidence to suggest that (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone possesses inherent biological activity. Its significance in the pharmaceutical field is primarily as a precursor in the synthesis of Dronedarone[1][2]. Dronedarone itself acts as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels, which is central to its antiarrhythmic effects[1].
Logical Relationship in Dronedarone Synthesis
Caption: Role as a key intermediate in the synthesis of Dronedarone.
References
- 1. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS#: 141645-16-1 [m.chemicalbook.com]
- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | C20H19NO5 | CID 22595055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone [myskinrecipes.com]
- 5. usbio.net [usbio.net]
- 6. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
